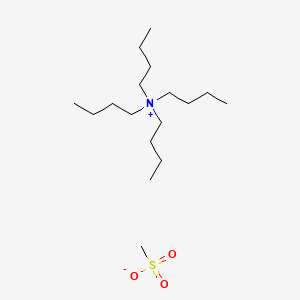Tetrabutylammonium methanesulfonate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Ionic Liquid Properties
- Organic Solvent Substitute: TBAMs is classified as an ionic liquid, a type of salt with a liquid melting point. This property makes it a valuable solvent in research, particularly for reactions that require non-aqueous environments. Due to its low volatility and high thermal stability, TBAMs can be used in reactions involving sensitive or volatile organic compounds without significant evaporation [, ].
- Electrolyte in Electrochemical Studies: TBAMs can act as an electrolyte in electrochemical applications. Its ionic nature allows it to conduct electricity, making it suitable for studies involving batteries, fuel cells, and electrodeposition [, ].
Facilitator in Organic Synthesis
Tetrabutylammonium methanesulfonate is a quaternary ammonium compound with the chemical formula and a molecular weight of approximately 337.56 g/mol. It appears as a fine white, crystalline, hygroscopic powder that is soluble in water. This compound is recognized for its surfactant properties and is classified as a hazardous substance due to its potential toxicity and irritative effects on skin and eyes .
Additionally, it can undergo hydrolysis under specific conditions, leading to the formation of tetrabutylammonium hydroxide and methanesulfonic acid. The presence of this compound in reaction mixtures can enhance reaction rates and yields by improving reactant solubility .
The synthesis of tetrabutylammonium methanesulfonate typically involves the reaction of tetrabutylammonium hydroxide with methanesulfonic acid. The general reaction can be represented as follows:
This method yields tetrabutylammonium methanesulfonate in high purity. Other methods may include ion exchange processes or the use of other quaternary ammonium compounds as starting materials .
Tetrabutylammonium methanesulfonate has diverse applications across various fields:
- Organic Synthesis: Used as a phase transfer catalyst in nucleophilic substitutions and condensation reactions.
- Biological Research: Employed in microbiological studies due to its antibacterial properties.
- Analytical Chemistry: Utilized in chromatographic techniques for separating compounds.
- Industrial Processes: Acts as a surfactant in formulations for cleaning products and detergents .
Studies on the interactions of tetrabutylammonium methanesulfonate with biological systems indicate its potential effects on cell membranes. The compound's ability to disrupt lipid bilayers can lead to altered permeability, affecting cellular functions. This property makes it a valuable tool in pharmacological research but also raises concerns regarding its toxicity .
Several compounds share structural similarities with tetrabutylammonium methanesulfonate, particularly within the class of quaternary ammonium compounds. Here are some notable examples:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Tetradecyltrimethylammonium bromide | C${17}$H${38}$BrN | Longer alkyl chain; used as an antimicrobial agent |
| Benzalkonium chloride | C${22}$H${38}$ClN | Common disinfectant; effective against bacteria |
| Cetyltrimethylammonium bromide | C${19}$H${42}$BrN | Used in personal care products; emulsifying agent |
Uniqueness: Tetrabutylammonium methanesulfonate stands out due to its specific solubility characteristics and effectiveness as a phase transfer catalyst, making it particularly useful in organic synthesis compared to other quaternary ammonium compounds that may not exhibit similar catalytic behavior .








